4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde
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Overview
Description
4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and an imidazole ring, making it a chlorinated aromatic aldehyde. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde typically involves the chlorination of phenyl imidazole derivatives. One common method includes the reaction of 4-chlorobenzaldehyde with imidazole in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carboxylic acid.
Reduction: 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde is used in a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biochemical assays.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: Another chlorinated aromatic compound with similar structural features but different biological activities.
4-Chlorophenol: A simpler chlorinated aromatic compound used in various industrial applications.
Uniqueness
4-Chloro-1-(4-chlorophenyl)-1h-imidazole-5-carbaldehyde is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)14-6-13-10(12)9(14)5-15/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTPQRUMGPORKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=C2C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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